1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride
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Overview
Description
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is a chemical compound with the molecular formula C11H22N2O.2ClH. It is a derivative of piperazine and cyclohexanol, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride typically involves the reaction of piperazine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol: The base form of the compound without the dihydrochloride salt.
Cyclohexanol derivatives: Compounds with similar cyclohexanol structures but different substituents.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is unique due to its specific combination of piperazine and cyclohexanol moieties, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13;;/h12,14H,1-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXLTNJUQZGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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